molecular formula C10H14O5V B7853847 Vanadyl acetylacetonate

Vanadyl acetylacetonate

Cat. No.: B7853847
M. Wt: 265.16 g/mol
InChI Key: JFHJZWAQYMGNBE-SUKNRPLKSA-L
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Comparison with Similar Compounds

Vanadyl acetylacetonate is part of a broader class of metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion (acac) and metal ions . Similar compounds include chromium(III) acetylacetonate, manganese(III) acetylacetonate, and iron(III) acetylacetonate . These compounds share similar coordination geometries and reactivity patterns but differ in their specific metal centers and oxidation states.

Compared to other vanadium compounds, this compound is unique due to its stability and specific reactivity in organic transformations . Its ability to selectively catalyze epoxidation reactions and exhibit insulin mimetic properties sets it apart from other metal acetylacetonates .

Conclusion

This compound is a versatile coordination compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including its stability, reactivity, and insulin mimetic effects, make it a valuable compound for various scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in diverse fields.

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;oxovanadium(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHJZWAQYMGNBE-SUKNRPLKSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[V+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[V+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5V
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue or green powder; Slightly soluble in water; [MSDSonline]
Record name Vanadyl bis(acetylacetonate)
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CAS No.

3153-26-2
Record name Vanadium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-5-21)-
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Record name Oxobis(pentane-2,4-dionato-O,O')vanadium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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